

Dalfopristin mesylate molecular weight and formula

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Compound of Interest

Compound Name: Dalfopristin mesylate

Cat. No.: B15564602

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Technical Guide: Dalfopristin Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and mechanism of action of **dalfopristin mesylate**, a critical component of the synergistic antibiotic combination, quinupristin/dalfopristin.

Core Physicochemical Data

The following table summarizes the key quantitative data for **dalfopristin mesylate**.

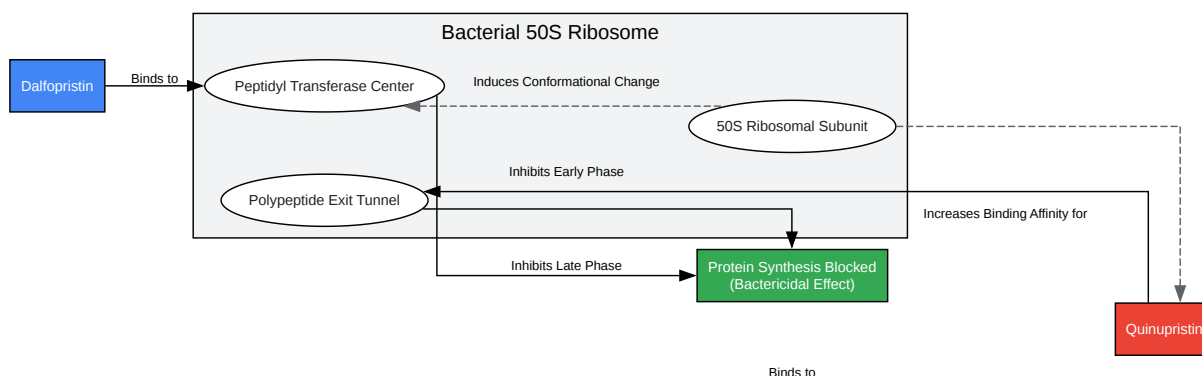
Property	Value	Source(s)
Molecular Weight	787.0 g/mol	[1]
	786.95 g/mol	[2][3]
Chemical Formula	C ₃₅ H ₅₄ N ₄ O ₁₂ S ₂	[2][3]
	C ₃₄ H ₅₁ N ₄ O ₉ S • CH ₃ SO ₃	[1][4]

Mechanism of Action: Synergistic Inhibition of Bacterial Protein Synthesis

Dalfopristin, a streptogramin A antibiotic, exhibits a synergistic bactericidal effect when combined with quinupristin, a streptogramin B antibiotic.[5] Both compounds target the 50S subunit of the bacterial ribosome, but at different stages of protein synthesis, leading to a more potent inhibition than either agent alone.[6][7][8]

Dalfopristin binds to the peptidyl transferase center on the 50S ribosomal subunit.[9] This binding induces a conformational change in the ribosome that significantly increases the binding affinity of quinupristin.[6][9][10] Dalfopristin's action directly interferes with peptide bond formation, thus inhibiting the early phase of protein synthesis.[7][11]

Following the conformational change induced by dalfopristin, quinupristin binds to a nearby site on the 50S ribosomal subunit.[10] This action blocks the elongation of the polypeptide chain and can lead to the release of incomplete peptide chains.[5][8][10] The combined actions of dalfopristin and quinupristin result in a stable drug-ribosome complex that effectively halts protein synthesis, leading to bacterial cell death.[6]



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Synergistic action of dalfopristin and quinupristin on the bacterial ribosome.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

The following is a representative protocol for the simultaneous determination of dalfopristin and quinupristin in biological matrices, based on established methodologies.

1. Objective: To quantify the concentration of dalfopristin and its synergistic partner, quinupristin, in plasma samples.

2. Materials and Reagents:

- **Dalfopristin mesylate** and Quinupristin reference standards
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate
- Formic acid
- Ultrapure water
- Human plasma (drug-free)
- Solid-phase extraction (SPE) cartridges

3. Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase analytical column (e.g., 4.6 mm x 150 mm, 5 μ m particle size)
- Data acquisition and processing software

4. Sample Preparation (Solid-Phase Extraction):

- a. Condition the SPE cartridge with methanol followed by ultrapure water.

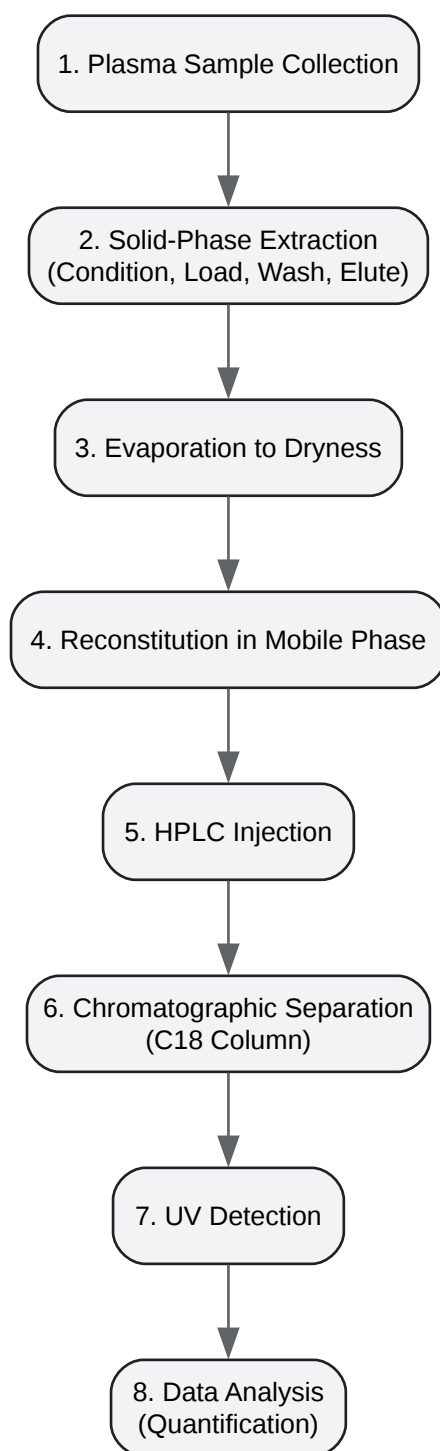
- b. Load 1 mL of plasma sample onto the conditioned cartridge.
- c. Wash the cartridge with a weak organic solvent to remove interferences.
- d. Elute dalfopristin and quinupristin with a strong organic solvent (e.g., methanol or acetonitrile).
- e. Evaporate the eluate to dryness under a gentle stream of nitrogen.
- f. Reconstitute the residue in the mobile phase for HPLC analysis.

5. Chromatographic Conditions:

- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate with formic acid) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: UV detection at a wavelength optimized for both analytes (typically in the range of 210-260 nm).
- Injection Volume: 20 µL

6. Calibration and Quantification:

- Prepare a series of calibration standards by spiking known concentrations of dalfopristin and quinupristin into drug-free plasma.
- Process the calibration standards alongside the unknown samples using the same extraction procedure.
- Construct a calibration curve by plotting the peak area of each analyte against its concentration.
- Determine the concentration of dalfopristin and quinupristin in the unknown samples by interpolating their peak areas from the calibration curve.



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General workflow for the HPLC analysis of dalfopristin in plasma.

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